Diethyltin dichloride
Overview
Description
Guanosine diphosphate is a nucleoside diphosphate, an ester of pyrophosphoric acid with the nucleoside guanosine. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine. Guanosine diphosphate is the product of guanosine triphosphate dephosphorylation by GTPases, which are involved in signal transduction .
Mechanism of Action
Target of Action
Diethyltin dichloride (DET) primarily targets bioligands with a variety of functional groups . It forms complexes with amino acids and DNA constituents . The most relevant amino acids able to bind metal cations are histidine, cysteine, glutamic, and aspartic acids . It is believed that the moiety RnSn(IV) can bond to proteins and glycoproteins of the cell membranes, and also to cellular proteins and DNA .
Mode of Action
The interaction of DET with its targets results in the formation of 1:1 and 1:2 complexes with amino acids and DNA constituents . The dicarboxylic acids form 1:1 complexes . The peptides form both 1:1:0 complexes and the corresponding deprotonated amide species [Et2Sn(LH-1)] (1:1:-1) . The mechanism of antitumor activity is based on the dissociation of the ligand with subsequent binding to DNA .
Biochemical Pathways
The biochemical pathways affected by DET are primarily those involving α-keto acid oxidases . DET, like phenylarsenious acid, inhibits these oxidases . A slight rise in the concentration of α-ketoglutaric acid results from the inhibition of succinate and malate oxidation by DET . Inhibition of α-keto acid production is obtained with glutamate as a substrate .
Pharmacokinetics
The hydrolysis constants of det were investigated using the potentiometric technique . The hydrolysis of the organotin was also studied in different water–methanol mixtures . The stoichiometry and stability constants for the complexes formed are reported .
Result of Action
The result of DET’s action is the inhibition of certain metabolic processes. For instance, the oxygen uptake by resting cells of Escherichia coli with glucose, lactate, pyruvate, or glutamate as substrates is strongly inhibited by DET . Inhibition of oxygen uptake with glucose or lactate as substrates is accompanied by an increase in the amount of pyruvic acid accumulating . The inhibition of pyruvate metabolism probably results in a lack of acetyl-CoA, and this is suggested to be a possible cause of growth inhibition .
Action Environment
The action of DET is influenced by environmental factors such as ionic strength and solvent . The effect of ionic strength and solvent on hydrolysis constants of DET, protonation equilibria of thymine, and its complex formation with DET were investigated and discussed . The hydrolysis of the organotin was also studied in different water–methanol mixtures .
Biochemical Analysis
Biochemical Properties
Diethyltin dichloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function . For instance, it has been found to inhibit alpha-keto acid oxidases, a group of enzymes involved in various metabolic processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit oxygen and substrate consumption of isolated rat mitochondria .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it can cause neurotoxicity and hypokalemia, with the severity of these effects often dependent on the dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, influencing metabolic flux or metabolite levels . For instance, it inhibits alpha-keto acid oxidases, enzymes involved in the metabolism of amino acids .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by various factors, including any transporters or binding proteins that it interacts with .
Subcellular Localization
Factors such as targeting signals or post-translational modifications could direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine diphosphate can be synthesized from guanosine triphosphate through the action of GTPase enzymes. The hydrolysis of guanosine triphosphate to guanosine diphosphate is facilitated by GTPase enzymes, which utilize a conserved active site motif known as the GTPase-activating protein. Initially, a water molecule is coordinated by the active site residues of the GTPase enzyme. The water molecule attacks the γ-phosphate of guanosine triphosphate, leading to the formation of a pentavalent transition state. This transition state is stabilized by interactions with the active site residues, including conserved catalytic residues. As a result, the γ-phosphate is cleaved, and inorganic phosphate is released .
Industrial Production Methods
In industrial settings, guanosine diphosphate can be produced using recombinant Escherichia coli strains that overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides. For example, overexpression of inosine 5′-monophosphate dehydrogenase, guanosine 5′-monophosphate synthetase, guanosine 5′-monophosphate reductase, and guanosine–inosine kinase can enhance the production of guanosine diphosphate .
Chemical Reactions Analysis
Types of Reactions
Guanosine diphosphate undergoes several types of reactions, including:
Hydrolysis: The hydrolysis of guanosine triphosphate to guanosine diphosphate.
Phosphorylation: Guanosine diphosphate can be phosphorylated to guanosine triphosphate with the help of pyruvate kinase and phosphoenolpyruvate.
Common Reagents and Conditions
Hydrolysis: Catalyzed by GTPase enzymes.
Phosphorylation: Catalyzed by pyruvate kinase and phosphoenolpyruvate.
Major Products
Hydrolysis: Produces guanosine diphosphate and inorganic phosphate.
Phosphorylation: Produces guanosine triphosphate.
Scientific Research Applications
Guanosine diphosphate has a wide range of scientific research applications, including:
Intracellular Signaling: Guanosine diphosphate is involved in intracellular signaling processes, functioning as a critical regulator in the activity of GTPases.
Biochemistry: Guanosine diphosphate is used in studies of signal transduction pathways and the regulation of enzymatic activities.
Molecular Biology: It is used in research on gene expression modulation and cytoskeletal rearrangements.
Comparison with Similar Compounds
Similar Compounds
Guanosine triphosphate: A nucleoside triphosphate that serves as a substrate for RNA synthesis during transcription.
Guanosine monophosphate: A nucleotide that is involved in various metabolic processes.
Cytidine diphosphate: A nucleotide that is involved in the synthesis of phospholipids.
Uniqueness
Guanosine diphosphate is unique in its role as a regulator of GTPases and its involvement in signal transduction pathways. Unlike guanosine triphosphate, which is primarily involved in energy transfer and RNA synthesis, guanosine diphosphate functions as a molecular switch in intracellular signaling processes .
Properties
IUPAC Name |
dichloro(diethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.2ClH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAXVVMIXZAKSR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235690 | |
Record name | Diethyltindichloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |
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Molecular Weight |
247.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
Record name | Diethyltin dichloride | |
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CAS No. |
866-55-7 | |
Record name | Diethyltin dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyltindichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866557 | |
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Record name | Diethyltin dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diethyltindichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyltin dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.592 | |
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Record name | DIETHYLTIN DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGA900D045 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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